molecular formula C16H12O5 B3047352 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 137988-01-3

7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B3047352
CAS No.: 137988-01-3
M. Wt: 284.26 g/mol
InChI Key: CZACKYMYCASXIR-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 7-hydroxy-8-formylchromones, have been found to exhibit antimalarial activity and potential as an aids agent

Mode of Action

It is synthesized using the duff reaction and reacted with 2,4-dinitrophenylhydrazine to produce hydrazones and with an excess of hydrazine hydrate to produce the pyrazole recyclization products . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that similar compounds have shown activity against several types of animal tumors . This suggests that the compound may affect pathways related to cell proliferation and growth.

Result of Action

Similar compounds have demonstrated activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . This suggests that the compound may have potential therapeutic effects in these areas.

Action Environment

It is known that similar compounds occur naturally in various species of cacti such as san pedro and peruvian torch . This suggests that the compound may be influenced by the environmental conditions in which these plants grow.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, 7-hydroxy-4H-chromen-4-one is reacted with 2-methoxyphenol in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(2-methoxyphenoxy)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chroman-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-phenoxy-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity.

    7-Hydroxy-3-(2-hydroxyphenoxy)-4H-chromen-4-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and properties.

    7-Hydroxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one: Contains an ethoxy group, which may influence its solubility and biological activity.

Uniqueness

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-19-12-4-2-3-5-13(12)21-15-9-20-14-8-10(17)6-7-11(14)16(15)18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZACKYMYCASXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160427
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-01-3
Record name 7-Hydroxy-3-(2-methoxyphenoxy)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137988-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one
Reactant of Route 2
7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one
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